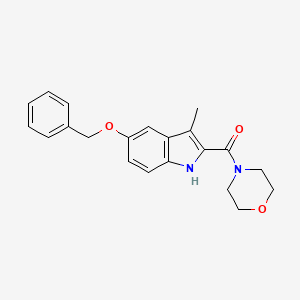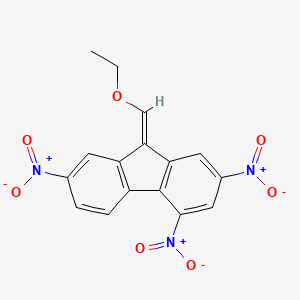
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone is an organic compound belonging to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzyloxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the indole ring.
Scientific Research Applications
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Indole derivatives are known for their pharmacological properties, and this compound may have potential as a lead compound for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone involves its interaction with molecular targets in biological systems. The indole core can bind to specific receptors or enzymes, modulating their activity. The benzyloxy and morpholinyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a methoxy group and an acetic acid moiety.
5-Benzyloxy-1-BOC-indole-2-boronic acid: Contains a benzyloxy group and a boronic acid moiety.
Uniqueness
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone is unique due to the presence of both benzyloxy and morpholinyl-methanone groups, which may confer distinct chemical and biological properties compared to other indole derivatives
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3-methyl-5-phenylmethoxy-1H-indol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H22N2O3/c1-15-18-13-17(26-14-16-5-3-2-4-6-16)7-8-19(18)22-20(15)21(24)23-9-11-25-12-10-23/h2-8,13,22H,9-12,14H2,1H3 |
InChI Key |
QDPVAKMAFHOZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)

![2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542306.png)
![2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11542320.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)
![Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11542333.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542343.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)
